(4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
This compound belongs to the tetrahydro-pyridoindole class, characterized by a bicyclic scaffold fused with a methanone moiety. The structure features 8-methoxy substitution on the pyrido[4,3-b]indole core and a 4-methoxyphenyl group attached via a ketone bridge.
Properties
IUPAC Name |
(4-methoxyphenyl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-14-5-3-13(4-6-14)20(23)22-10-9-19-17(12-22)16-11-15(25-2)7-8-18(16)21-19/h3-8,11,21H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNJNEGQCDCQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group is highly activated toward electrophilic substitution due to the electron-donating methoxy (-OCH₃) group. Reactions typically occur at the para and ortho positions relative to the methoxy substituent.
Ketone Reactivity
The central ketone group can participate in nucleophilic additions or reductions, though steric hindrance from the bulky aromatic groups may limit reactivity.
Methoxy Group Modifications
The methoxy groups can undergo demethylation or alkylation.
Pyridoindole Core Reactivity
The tetrahydro-2H-pyrido[4,3-b]indole system exhibits reactivity at its nitrogen atoms and unsaturated bonds.
Cross-Coupling Reactions
While the parent compound lacks halogens, halogenation (e.g., bromination) could enable transition metal-catalyzed couplings.
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light may cleave the ketone or oxidize the methoxy groups .
-
Acidic Hydrolysis : Prolonged exposure to strong acids (e.g., HCl) can hydrolyze the ketone to a carboxylic acid, though this is kinetically slow due to steric protection .
Comparative Reactivity with Analogues
Scientific Research Applications
The compound (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is of significant interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of tetrahydropyridoindoles exhibit cytotoxic effects against various cancer cell lines. The incorporation of methoxy groups may enhance these effects by improving the compound's interaction with biological targets.
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. Studies are ongoing to evaluate the neuroprotective potential of this specific compound against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Pharmacology
- Antidepressant Properties : Some derivatives of pyridoindole compounds have been studied for their antidepressant-like effects in animal models. The unique structure of (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone may contribute to similar pharmacological profiles.
- Anti-inflammatory Activity : The synthesis of related compounds has demonstrated anti-inflammatory properties. Investigating the anti-inflammatory mechanisms of this compound could lead to new therapeutic strategies for inflammatory diseases.
Materials Science
- Organic Electronics : The electronic properties of compounds containing indole structures make them suitable candidates for organic semiconductors. Research into their application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is ongoing.
- Sensors : The sensitivity of certain indole derivatives to environmental changes suggests potential use in chemical sensors. This compound could be explored for its ability to detect specific analytes based on its electronic properties.
Case Study 1: Anticancer Activity
A study published in Farmaco examined the synthesis of various triazole derivatives based on methoxyphenyl groups, revealing significant anticancer activity against breast cancer cell lines1. This highlights the potential for similar derivatives, including (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone, to exhibit comparable effects.
Case Study 2: Neuroprotection
Research conducted by Labanauskas et al. demonstrated that compounds with tetrahydropyridoindole structures showed neuroprotective effects in vitro1. This suggests that further studies on this specific compound could elucidate mechanisms beneficial for treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the pyridoindole and aryl ketone moieties significantly influence molecular properties:
Key Observations :
Biological Activity
The compound (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone represents a class of tetrahydropyridoindole derivatives that have garnered attention for their potential therapeutic applications. This article aims to synthesize current findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 313.36 g/mol
- CAS Number : [specific CAS number if available]
The structure consists of a methoxy-substituted phenyl group and a tetrahydropyridoindole moiety, which is significant for its biological interactions.
1. Neuroprotective Effects
Research indicates that compounds similar to (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone exhibit neuroprotective properties. For instance, studies have shown that these compounds can enhance mitochondrial function in neuronal cells under stress conditions. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where mitochondrial dysfunction plays a critical role in disease progression .
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in numerous pathological conditions including cancer and neurodegeneration .
3. Modulation of Neurotransmitter Systems
The compound interacts with G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter modulation. This interaction suggests potential applications in treating psychiatric disorders such as anxiety and depression . The ability to influence serotonin (5-HT) pathways indicates its promise as a therapeutic agent for mood disorders.
Case Studies and Research Findings
The biological activity of (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can be attributed to its structural features that allow it to engage with various biological targets:
- Neurotransmitter Receptor Binding : The compound's ability to bind to serotonin receptors suggests a mechanism for mood regulation.
- Antioxidative Mechanisms : The presence of methoxy groups enhances its electron-donating capacity, contributing to its free radical scavenging properties.
Q & A
Q. What synthetic methodologies are reported for constructing the pyrido[4,3-b]indole core in similar methanone derivatives?
The pyridoindole scaffold is typically synthesized via oxidative amidation and heterocyclization. For example, β-carboline derivatives (structurally analogous to the target compound) are synthesized using indole precursors and ketones under oxidative conditions (e.g., iodine/DMSO systems), yielding fused heterocycles with moderate efficiency (25–30% yields). Characterization relies on IR, NMR, and mass spectrometry to confirm ring closure and substituent positions . Fischer indole cyclization is another method, where hydrazones derived from ketones are cyclized using Lewis acids like BF₃·Et₂O, achieving fused indole systems with regioselectivity .
Q. How are spectroscopic techniques employed to validate the structure of this compound?
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- NMR :
- ¹H NMR: Methoxy groups appear as singlets (~δ 3.8–4.0 ppm). Aromatic protons in the pyridoindole and 4-methoxyphenyl moieties show splitting patterns reflecting substitution (e.g., para-substituted aryl groups).
- ¹³C NMR: Carbonyl carbons resonate at ~190–200 ppm, while methoxy carbons appear at ~55–60 ppm.
Q. What are common impurities or byproducts observed during synthesis, and how are they addressed?
Byproducts include incomplete cyclization intermediates (e.g., open-chain amides) and regioisomers from competing reaction pathways. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol or DCM/hexane) are standard purification methods. Impurity profiling via HPLC with UV detection (λ = 254–280 nm) ensures purity >95% .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) optimize reaction conditions for higher yields?
Density Functional Theory (DFT) studies model transition states to identify energy barriers in key steps (e.g., cyclization or amidation). For example, optimizing the nucleophilic attack of indole nitrogen on a ketone carbonyl can reduce activation energy by selecting polar aprotic solvents (e.g., DMF) or catalysts (e.g., p-TsOH) . Molecular docking may also predict regioselectivity in heterocycle formation .
Q. What strategies reconcile contradictions in reported synthetic yields for analogous compounds?
Discrepancies in yields (e.g., 12% vs. 30%) arise from variables like reagent purity, solvent choice, and reaction time. Systematic Design of Experiments (DoE) can isolate critical factors:
- Case Study : Low yields in oxidative amidation (, %) may stem from competing side reactions (e.g., overoxidation). Introducing inert atmospheres (N₂/Ar) or stabilizing agents (e.g., TEMPO) can suppress byproducts .
Q. What mechanistic insights explain the role of Lewis acids in Friedel-Crafts acylation for aryl methanones?
AlCl₃ or BF₃·Et₂O activate carbonyl electrophiles, facilitating acylium ion formation. The 4-methoxyphenyl group’s electron-donating methoxy substituent enhances aryl ring nucleophilicity, directing acylation to the para position. Kinetic studies (e.g., monitoring via in situ IR) reveal rate-limiting steps in acylium ion formation .
Q. How does substituent position (e.g., 8-methoxy vs. 6-methoxy) affect electronic properties and bioactivity?
- Electronic Effects : The 8-methoxy group in the pyridoindole ring alters electron density, quantified via Hammett constants (σ). Cyclic voltammetry shows shifts in oxidation potentials, influencing redox stability.
- Bioactivity : Methoxy positioning modulates interactions with biological targets (e.g., serotonin receptors), as seen in SAR studies of indole derivatives .
Methodological Guidance
Designing stability studies for this compound under varying pH and temperature:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify products (e.g., hydrolyzed ketones or demethylated analogs).
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Approaches to resolve overlapping NMR signals in complex heterocycles:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
